2',3',5'-Tri-O-benzoyl-6-azauridine

Medicinal Chemistry Pharmacokinetics Prodrug Design

Researchers performing C5 functionalization of the 6-azauracil ring require a protected nucleoside stable in organic photochemical media. The unprotected parent is water-soluble and incompatible with such transformations. - **Designed for Synthesis:** Three base-labile benzoyl groups enable controlled deprotection after multi-step sequences, unlike the metabolically labile triacetyl analog (Azaribine). - **Validated Utility:** Key intermediate for the Swenton cycloaddition-oxidation (60% yield) enabling direct C-C bond formation at C5. - **Antiviral Tool:** Inhibits HCMV pUL89 endonuclease (IC₅₀ = 6.2 μM). Intermediate LogP (1.80) for permeability studies.

Molecular Formula C29H23N3O9
Molecular Weight 557.5 g/mol
Cat. No. B15583268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3',5'-Tri-O-benzoyl-6-azauridine
Molecular FormulaC29H23N3O9
Molecular Weight557.5 g/mol
Structural Identifiers
InChIInChI=1S/C29H23N3O9/c33-22-16-30-32(29(37)31-22)25-24(41-28(36)20-14-8-3-9-15-20)23(40-27(35)19-12-6-2-7-13-19)21(39-25)17-38-26(34)18-10-4-1-5-11-18/h1-16,21,23-25H,17H2,(H,31,33,37)/t21-,23-,24-,25-/m1/s1
InChIKeySRPSJMLVXZRXTM-WJNCPCKPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3',5'-Tri-O-benzoyl-6-azauridine: Identity & Comparators


2',3',5'-Tri-O-benzoyl-6-azauridine (CAS: 1627-29-8) is a purine nucleoside analog . It is characterized by the benzoylation of the parent compound 6-azauridine at the 2', 3', and 5' positions of the ribose sugar, resulting in a more lipophilic molecule (LogP = 1.8) compared to the parent . This modification is a common strategy in medicinal chemistry to enhance membrane permeability and alter pharmacokinetic properties, making it a distinct entity from its more hydrophilic counterparts . The compound is a solid at room temperature with a molecular formula of C29H23N3O9 and a molecular weight of 557.51 g/mol . It is supplied for research use only and is not intended for human or veterinary therapeutic applications .

Workflow Protected nucleoside intermediate for organic-phase synthesis
Selection Benzoyl protecting groups enable controlled multi-step sequences
Use Context Intermediate LogP (1.80) supports chromatographic purification and partitioning studies

Why 2',3',5'-Tri-O-benzoyl-6-azauridine Cannot Be Substituted


While 6-azauridine and its acetylated prodrug azaribine are established nucleoside analogs with well-documented antiviral and antitumor activities [1], they are distinct from 2',3',5'-Tri-O-benzoyl-6-azauridine in terms of physicochemical properties and biological performance. Unprotected 6-azauridine is highly hydrophilic, which can limit its cellular uptake and oral bioavailability . Azaribine, a triacetylated prodrug, was developed to improve these properties but exhibits different hydrolysis kinetics and a distinct antiviral profile [1]. The benzoyl protection of 2',3',5'-Tri-O-benzoyl-6-azauridine confers a significantly increased lipophilicity (LogP 1.8 vs -1.96 for 6-azauridine), which fundamentally alters its ability to cross biological membranes [REFS-2, REFS-3]. These structural and physicochemical divergences directly translate to differential in vitro and in vivo behaviors, making the compounds non-interchangeable for precise research applications. Substituting one for another without considering these quantitative differences can lead to erroneous conclusions regarding efficacy, cellular uptake, or metabolic stability.

6-Azauridine (parent) is water-soluble and lacks hydroxyl protection, which may not support organic-phase transformations or controlled deprotection strategies.
Azaribine (triacetyl prodrug) is engineered for rapid enzymatic cleavage; its acetyl groups may shift stability under synthetic conditions and limit multi-step utility.
2′,3′,5′-Tri-O-benzoyluridine lacks the N6 aza substitution; the altered H‑bonding pattern and electronic profile may not transfer to 6-azauridine‑based applications.

2',3',5'-Tri-O-benzoyl-6-azauridine: Evidence vs. Analogs


LogP Shift Impacts Chromatographic Separation

2',3',5'-Tri-O-benzoyl-6-azauridine exhibits a LogP value of 1.8, a key indicator of lipophilicity . This is in stark contrast to its parent molecule, 6-azauridine, which has a LogP of -1.96, indicating it is approximately 5,000 times more hydrophilic . The 3.76 LogP unit difference translates to a ~5,700-fold increase in partition coefficient, predicting a vastly improved capacity to passively diffuse across lipid bilayer membranes, a crucial factor for oral bioavailability and intracellular target engagement.

LogP Shift
Method context
ΔLogP ≈ −0.94 vs. uridine tribenzoate (1.80 vs. 2.74)
Supports reverse-phase separation and may reduce non-specific protein binding in assays
Computed LogP; experimental validation of partitioning behavior is advised
Medicinal Chemistry Pharmacokinetics Prodrug Design

Photochemical C5 Functionalization Synthetic Platform

In a head-to-head study against influenza A virus (strain A/Puerto Rico/8/34 H1N1), the active metabolite 6-azauridine demonstrated an EC50 of 0.35 μM, which was 1.6-fold more potent than its acetylated prodrug azaribine (EC50 = 0.55 μM) [1]. This data establishes a clear potency hierarchy among 6-azauridine-based compounds. While direct EC50 data for 2',3',5'-Tri-O-benzoyl-6-azauridine against the same strain is not yet available in peer-reviewed literature, the benzoyl-protected analog is expected to act as a prodrug of 6-azauridine, with its distinct esterase-mediated activation kinetics and enhanced lipophilicity (LogP 1.8) potentially leading to a different cellular exposure and activity profile compared to the acetylated prodrug.

C5 Functionalization
Class-level
60% overall yield (3-step photochemical–oxidation sequence)
Reported yield establishes a reproducible entry for 5-substituted analog synthesis
Yield is substrate-specific; class-level inference for unprotected forms
Antiviral Research Virology Infectious Disease

Key Intermediate in Improved 6-Azauridine Synthesis

2',3',5'-Tri-O-benzoyl-6-azauridine serves as a valuable synthetic intermediate. A literature-reported reaction sequence applies photochemical functionalization to this protected nucleoside to generate 5-substituted-6-azauracil derivatives [1]. This three-step procedure has been demonstrated to proceed with an overall yield of 60% for the functionalized nucleoside derivative [1]. This high efficiency for a multistep transformation underscores the stability and reactivity of the tri-O-benzoyl protected framework, making it a preferred scaffold for late-stage diversification compared to less stable unprotected or differently protected 6-azauridine analogs.

Synthetic Intermediate
Context-dependent
Validated key intermediate (Compound III) in improved 6-azauridine route
Benzoyl protection aligns with standard ammonia/methanol deprotection workflows
Route reported in Chem. Pharm. Bull. 1963; direct yield comparison vs. acetyl analog unavailable
Organic Synthesis Nucleoside Chemistry Methodology

hCMV pUL89 Endonuclease: A Distinct Target Profile

According to vendor-supplied technical information, 2',3',5'-Tri-O-benzoyl-6-azauridine is described as a 'potent antiviral agent' with activity reported against multiple RNA viruses, specifically naming HIV-1, influenza A and B, and hepatitis C virus . While 6-azauridine is also known for antiviral activity, this specific benzoylated derivative is positioned with a broader, explicitly stated viral target profile. The mechanism is described as 'repression of viral RNA synthesis' . This contrasts with the more common association of 6-azauridine with psoriasis treatment (as the prodrug azaribine) and its primary mechanism of inhibiting orotidine-5'-phosphate decarboxylase in pyrimidine biosynthesis [1].

hCMV pUL89
Assay context
IC₅₀ = 6.2 μM (ELISA, 60 bp dsDNA, 30 min)
Supports antiviral terminase screening; target distinct from canonical OMPD pathway
No comparator data for parent or acetyl analog; micromolar range
Antiviral Drug Discovery Virology Broad-Spectrum

Application Scenarios for 2',3',5'-Tri-O-benzoyl-6-azauridine


5-Position Functionalization for SAR Studies

This compound is ideally suited for medicinal chemistry teams exploring how increased lipophilicity (LogP 1.8 vs -1.96 for 6-azauridine) affects the cellular permeability, oral bioavailability, and intracellular activation of 6-azauridine-based prodrugs [REFS-1, REFS-2]. Its distinct benzoyl ester groups offer different hydrolysis kinetics compared to acetyl esters (as in azaribine), providing a tool for tuning prodrug activation rates. Studies comparing its cellular uptake and conversion to 6-azauridine against the parent compound and acetylated prodrugs can provide critical SAR data.

Hydroxyl Protection in Multi-Step Synthesis

Researchers focused on discovering novel antiviral agents against HIV-1, influenza A/B, or hepatitis C virus should consider including 2',3',5'-Tri-O-benzoyl-6-azauridine in their screening libraries . Its reported mechanism of repressing viral RNA synthesis makes it a candidate for testing against emerging or drug-resistant RNA viruses. Given the established potency of its active metabolite 6-azauridine (EC50 = 0.35 μM against influenza A), the benzoylated derivative warrants investigation as a potential prodrug with altered pharmacokinetic properties that may translate to improved in vivo efficacy [1].

Non-Canonical Antiviral Screening: Herpesviral Terminase

2',3',5'-Tri-O-benzoyl-6-azauridine is a proven and efficient intermediate for the synthesis of more complex nucleoside derivatives. The reported 60% overall yield in a three-step photochemical functionalization demonstrates its utility in generating 5-substituted-6-azauracil analogs, which are valuable probes for studying nucleoside metabolism and as potential therapeutic leads . Its benzoyl protecting groups provide a stable framework that can withstand various reaction conditions, enabling diverse chemical transformations.

Application
Selection Property
Validation Focus
6‑Azauridine SAR studies (C5 modification)
Protected substrate for photochemical functionalization
Reaction reproducibility and yield optimization
Multi‑step nucleoside synthesis
Benzoyl protecting group robustness under synthetic conditions
Deprotection condition compatibility and intermediate purity
Herpesviral terminase screening
pUL89 endonuclease inhibition profile
Confirmatory assay and selectivity panel against host nucleases
Cellular permeability and distribution studies
Intermediate LogP and benzoyl lipophilic masking
Intracellular accumulation and subcellular fractionation assays

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